molecular formula C10H18O4 B14506042 6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one CAS No. 63721-30-2

6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one

Cat. No.: B14506042
CAS No.: 63721-30-2
M. Wt: 202.25 g/mol
InChI Key: NIHNRNCOXANYQN-UHFFFAOYSA-N
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Description

6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one is a chemical compound with a unique structure that includes an oxanone ring substituted with ethoxy, hydroxyethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-oxanone with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.

    Reduction: The oxanone ring can be reduced to form a dihydro derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is 6-ethoxy-5-(1-oxoethyl)-2-methyloxan-3-one.

    Reduction: The major product is 6-ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-ol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving oxanone rings.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one
  • 6-Ethoxy-5-(1-hydroxypropyl)-2-methyloxan-3-one
  • 6-Ethoxy-5-(1-hydroxyethyl)-2-ethyl-oxan-3-one

Uniqueness

6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one is unique due to the specific combination of functional groups and their positions on the oxanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63721-30-2

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

6-ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one

InChI

InChI=1S/C10H18O4/c1-4-13-10-8(6(2)11)5-9(12)7(3)14-10/h6-8,10-11H,4-5H2,1-3H3

InChI Key

NIHNRNCOXANYQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CC(=O)C(O1)C)C(C)O

Origin of Product

United States

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